
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group attached to a phenyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester typically involves the reaction of 4-methylsulfanylphenol with diethyl phosphite under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate, and it is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (4-Methylsulfinyl-phenyl)-phosphonic acid diethyl ester or (4-Methylsulfonyl-phenyl)-phosphonic acid diethyl ester.
Reduction: Formation of (4-Methylsulfanyl-phenyl)-phosphonic acid diol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid ester group can mimic the phosphate moiety in biological systems, allowing the compound to inhibit or modulate enzyme activities. Additionally, the methylsulfanyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylsulfinyl-phenyl)-phosphonic acid diethyl ester
- (4-Methylsulfonyl-phenyl)-phosphonic acid diethyl ester
- Phenylphosphonic acid diethyl ester
Uniqueness
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo oxidation to form sulfoxides or sulfones, providing additional functional versatility. Moreover, the compound’s ability to mimic phosphate moieties makes it valuable in biochemical and medicinal research.
Properties
CAS No. |
77918-45-7 |
|---|---|
Molecular Formula |
C11H17O3PS |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H17O3PS/c1-4-13-15(12,14-5-2)10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI Key |
LKGZXHMACFZOBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)SC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



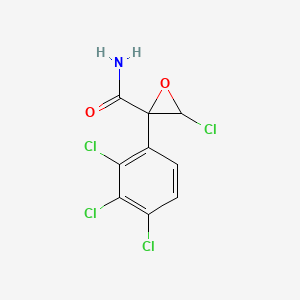
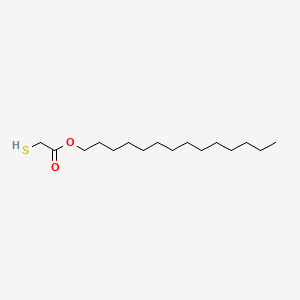
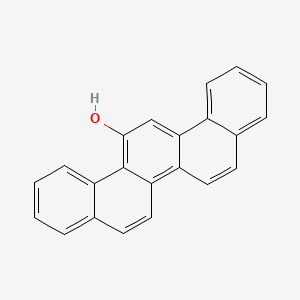
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
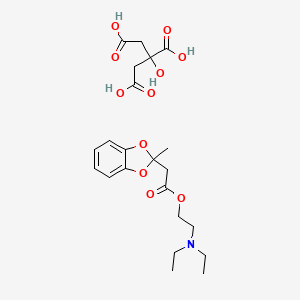
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)
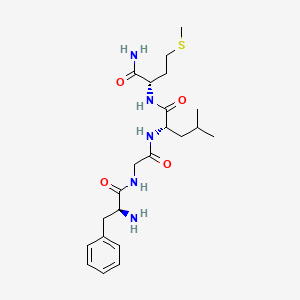

![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)



![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)
